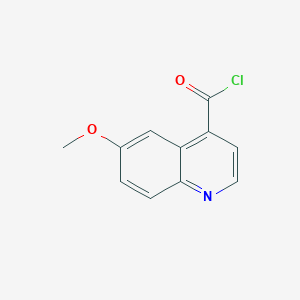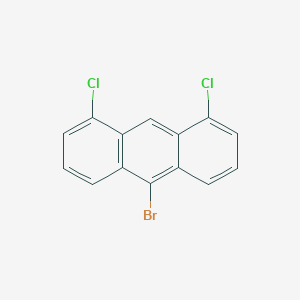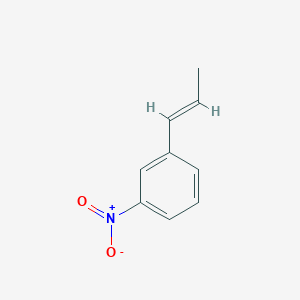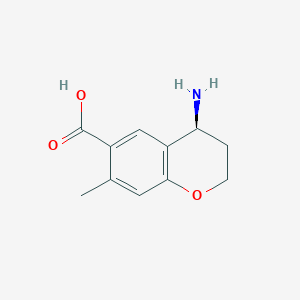
6-Methoxyquinoline-4-carbonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyquinoline-4-carbonylchloride is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a methoxy group at the 6th position and a carbonyl chloride group at the 4th position on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-4-carbonylchloride typically involves the chlorination of 6-methoxyquinoline-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{6-Methoxyquinoline-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient heat and mass transfer, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methoxyquinoline-4-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form 6-methoxyquinoline-4-methanol.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products:
Substitution: 6-Methoxyquinoline-4-amide, 6-Methoxyquinoline-4-ester.
Oxidation: 6-Methoxyquinoline-4-carboxylic acid.
Reduction: 6-Methoxyquinoline-4-methanol.
Aplicaciones Científicas De Investigación
6-Methoxyquinoline-4-carbonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mecanismo De Acción
The mechanism of action of 6-Methoxyquinoline-4-carbonylchloride involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is attributed to the induction of oxidative stress and DNA damage in cancer cells. The compound interacts with cellular enzymes and receptors, disrupting normal cellular functions and leading to cell death.
Comparación Con Compuestos Similares
6-Methoxyquinoline: Lacks the carbonyl chloride group, making it less reactive in substitution reactions.
6-Methylquinoline: Contains a methyl group instead of a methoxy group, altering its electronic properties and reactivity.
Quinoline-4-carboxylic acid: Lacks the methoxy group, affecting its solubility and biological activity.
Uniqueness: 6-Methoxyquinoline-4-carbonylchloride is unique due to the presence of both the methoxy and carbonyl chloride groups, which confer distinct reactivity and biological properties. This dual functionality allows for versatile chemical modifications and a broad spectrum of applications in research and industry.
Propiedades
Número CAS |
4352-94-7 |
|---|---|
Fórmula molecular |
C11H8ClNO2 |
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
6-methoxyquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO2/c1-15-7-2-3-10-9(6-7)8(11(12)14)4-5-13-10/h2-6H,1H3 |
Clave InChI |
WLERAWWYHBBJNI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Ethyl-2,3-dihydro-[2,3'-bipyridine]-4,4'(1H,1'H)-dione](/img/structure/B13126046.png)




![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)


